Methyl (5S)-5-hydroxy-7-(trimethylsilyl)hept-6-ynoate
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Overview
Description
Methyl (5S)-5-hydroxy-7-(trimethylsilyl)hept-6-ynoate is a complex organic compound characterized by its unique structural features It contains a hydroxyl group, a trimethylsilyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S)-5-hydroxy-7-(trimethylsilyl)hept-6-ynoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable alkyne with a trimethylsilyl-protected alcohol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (5S)-5-hydroxy-7-(trimethylsilyl)hept-6-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce a primary alcohol.
Scientific Research Applications
Methyl (5S)-5-hydroxy-7-(trimethylsilyl)hept-6-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (5S)-5-hydroxy-7-(trimethylsilyl)hept-6-ynoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-heptenoate: This compound has a similar ester functional group but lacks the hydroxyl and trimethylsilyl groups.
Ethyl (5S)-5-hydroxy-3,3-dimethyl-7-(trimethylsilyl)hept-6-ynoate: This compound is structurally similar but has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (5S)-5-hydroxy-7-(trimethylsilyl)hept-6-ynoate is unique due to the presence of both a hydroxyl group and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
90108-27-3 |
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Molecular Formula |
C11H20O3Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
methyl (5S)-5-hydroxy-7-trimethylsilylhept-6-ynoate |
InChI |
InChI=1S/C11H20O3Si/c1-14-11(13)7-5-6-10(12)8-9-15(2,3)4/h10,12H,5-7H2,1-4H3/t10-/m0/s1 |
InChI Key |
AVVDAAYSROSUMF-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)CCC[C@@H](C#C[Si](C)(C)C)O |
Canonical SMILES |
COC(=O)CCCC(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
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